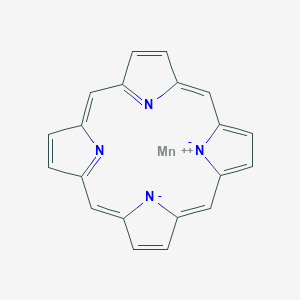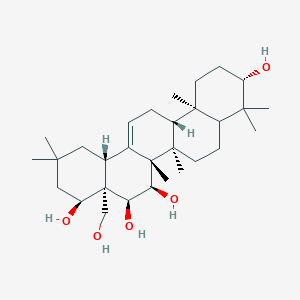
Manganese(III) porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(III) porphyrin (Mn(III)P) is a type of metalloporphyrin that has gained significant attention in recent years due to its potential applications in various fields of science, including catalysis, medicine, and environmental remediation. Mn(III)P is a complex molecule that consists of a central manganese ion coordinated to a porphyrin ligand. The molecule is highly stable and has unique redox properties, making it an excellent candidate for various applications.
Mecanismo De Acción
The mechanism of action of Mn(III)P depends on its specific application. In catalysis, Mn(III)P acts as an oxidizing agent, facilitating the oxidation of organic compounds. In medicine, Mn(III)P acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. In environmental remediation, Mn(III)P acts as a catalyst for the degradation of pollutants.
Biochemical and Physiological Effects:
Mn(III)P has been shown to have several biochemical and physiological effects. In medicine, Mn(III)P has been shown to protect against oxidative stress, reduce inflammation, and improve mitochondrial function. In environmental remediation, Mn(III)P has been shown to degrade pollutants and improve water and air quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mn(III)P has several advantages for lab experiments, including its stability, redox properties, and versatility. However, there are also some limitations, such as the high cost of synthesis and the potential toxicity of the molecule.
Direcciones Futuras
There are several future directions for the study and application of Mn(III)P. In medicine, Mn(III)P has the potential to be developed into a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In environmental remediation, Mn(III)P could be used for the removal of pollutants from water and air. Additionally, further research is needed to understand the mechanism of action of Mn(III)P and to optimize its properties for various applications.
In conclusion, Mn(III)P is a complex molecule with unique properties that make it a promising candidate for various applications in science. Further research is needed to fully understand its potential and to optimize its properties for specific applications.
Métodos De Síntesis
There are several methods for synthesizing Mn(III)P, including the direct reaction of manganese(II) salts with porphyrin ligands, the oxidation of Mn(II)P with various oxidizing agents, and the reaction of Mn(II)P with peroxides. The choice of synthesis method depends on the specific application and the desired properties of the final product.
Aplicaciones Científicas De Investigación
Mn(III)P has been extensively studied for its potential applications in catalysis, particularly in the oxidation of organic compounds. The molecule has also shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, Mn(III)P has been used in environmental remediation, such as the removal of pollutants from water and air.
Propiedades
Número CAS |
15213-43-1 |
|---|---|
Fórmula molecular |
C20H12MnN4 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
manganese(2+);porphyrin-22,23-diide |
InChI |
InChI=1S/C20H12N4.Mn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |
Clave InChI |
SHGAIWMPHRJNOD-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |
SMILES canónico |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |
Sinónimos |
manganese(III) porphyrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)




![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)